molecular formula C10H13NO2 B060695 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) CAS No. 168138-51-0

3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI)

Cat. No. B060695
CAS RN: 168138-51-0
M. Wt: 179.22 g/mol
InChI Key: YIQDLZVWJNCGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound with a unique structure that has shown potential in various scientific fields. The purpose of

Mechanism of Action

The mechanism of action of 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of pro-inflammatory cytokines, inducing apoptosis in cancer cells, and inhibiting bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) are not fully understood. However, studies have shown that the compound may have anti-inflammatory, anticancer, and antibacterial effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) in lab experiments is its unique structure, which may provide insights into the development of new drugs. However, a limitation is that the mechanism of action of the compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI). One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential applications. Another direction is to explore the compound's potential use as an anti-inflammatory, anticancer, or antibacterial agent. Additionally, future research could focus on developing new derivatives of 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) with improved properties.

Synthesis Methods

The synthesis of 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form cycloheptanone oxime. The oxime is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then treated with phosphorous oxychloride to form the 2-chloro derivative, which is then reacted with sodium azide to form the corresponding azido derivative. The azido derivative is then reduced with hydrogen gas in the presence of palladium on carbon to form the final product.

Scientific Research Applications

3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) has shown potential in various scientific fields. It has been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) has been studied as a potential antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.

properties

CAS RN

168138-51-0

Product Name

3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI)

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-oxa-4-azatetracyclo[5.3.1.15,9.01,5]dodecan-3-one

InChI

InChI=1S/C10H13NO2/c12-8-11-9-2-6-1-7(3-9)5-10(9,4-6)13-8/h6-7H,1-5H2,(H,11,12)

InChI Key

YIQDLZVWJNCGCB-UHFFFAOYSA-N

SMILES

C1C2CC34CC1CC3(C2)OC(=O)N4

Canonical SMILES

C1C2CC34CC1CC3(C2)OC(=O)N4

synonyms

3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI)

Origin of Product

United States

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